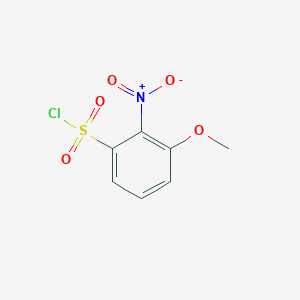

3-Methoxy-2-nitrobenzene-1-sulfonyl chloride

Description

Propriétés

IUPAC Name |

3-methoxy-2-nitrobenzenesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClNO5S/c1-14-5-3-2-4-6(15(8,12)13)7(5)9(10)11/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTKLECQHNVGKHO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=CC=C1)S(=O)(=O)Cl)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClNO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methoxy-2-nitrobenzene-1-sulfonyl chloride typically involves multiple steps. One common method includes the nitration of 3-methoxybenzene to form 3-methoxy-2-nitrobenzene, followed by sulfonylation using chlorosulfonic acid to introduce the sulfonyl chloride group .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Analyse Des Réactions Chimiques

Types of Reactions

3-Methoxy-2-nitrobenzene-1-sulfonyl chloride undergoes various chemical reactions, including:

Electrophilic Aromatic Substitution: The compound can participate in electrophilic aromatic substitution reactions due to the presence of the benzene ring.

Nucleophilic Substitution: The sulfonyl chloride group can be replaced by nucleophiles, leading to the formation of sulfonamide derivatives.

Common Reagents and Conditions

Electrophilic Aromatic Substitution: Common reagents include bromine or chlorine in the presence of a Lewis acid catalyst such as aluminum chloride.

Nucleophilic Substitution: Reagents like amines or alcohols can be used under basic conditions to replace the sulfonyl chloride group.

Major Products Formed

Electrophilic Aromatic Substitution: Substituted benzene derivatives with halogen atoms.

Nucleophilic Substitution: Sulfonamide or sulfonate ester derivatives.

Applications De Recherche Scientifique

Biochemical Research

One of the primary applications of 3-methoxy-2-nitrobenzene-1-sulfonyl chloride is in proteomics research . It is employed as a biochemical reagent for the modification of proteins, particularly in the study of enzyme activity and protein interactions. The sulfonyl chloride group allows for the introduction of various functional groups into proteins, facilitating the exploration of their biological functions .

Synthesis of Pharmaceutical Compounds

The compound serves as an intermediate in the synthesis of various pharmaceutical agents. For example, it is used in the preparation of acyl-2-aminobenzimidazole analogs, which have potential therapeutic applications . Additionally, it is involved in synthesizing other biologically active compounds, such as imidazo[1,2-a]pyridine derivatives that exhibit anti-cancer properties.

Dye Manufacturing

3-Methoxy-2-nitrobenzene-1-sulfonyl chloride is used as an intermediate in the production of dyes and pigments. Its ability to react with various substrates allows for the creation of complex dye structures that are essential in textile and ink industries .

Agrochemical Development

In agrochemicals, this compound is utilized to synthesize herbicides and pesticides. Its reactivity enables the design of molecules that can effectively target specific biological pathways in pests or weeds, enhancing crop protection strategies.

Proteomics Study

A study published in a peer-reviewed journal demonstrated the use of 3-methoxy-2-nitrobenzene-1-sulfonyl chloride to modify specific amino acid residues in proteins, leading to insights into enzyme kinetics and substrate specificity. This approach allowed researchers to elucidate mechanisms underlying enzyme catalysis more effectively.

Synthesis of Anticancer Agents

In another case, researchers synthesized a series of imidazo[1,2-a]pyridine derivatives using 3-methoxy-2-nitrobenzene-1-sulfonyl chloride as a key building block. These compounds showed promising results in preclinical trials for their anti-cancer activity, highlighting the compound's significance in drug discovery.

Mécanisme D'action

The mechanism of action of 3-Methoxy-2-nitrobenzene-1-sulfonyl chloride involves its reactivity with nucleophiles and electrophiles. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophiles, leading to the formation of sulfonamide or sulfonate ester derivatives. This reactivity is utilized in various chemical transformations and modifications of biomolecules .

Comparaison Avec Des Composés Similaires

Positional Isomers of Nitrobenzene Sulfonyl Chlorides

m-Nitrobenzene sulfonyl chloride (CAS 121-51-7) and p-nitrobenzene sulfonyl chloride (CAS 98-74-8) are positional isomers of the target compound. Both lack the methoxy group, resulting in distinct electronic profiles:

- m-Nitrobenzene sulfonyl chloride has a nitro group at position 3, leading to meta-directing effects.

- p-Nitrobenzene sulfonyl chloride has a nitro group at position 4, which strongly deactivates the ring.

Halogen-Substituted Derivatives

3-Fluoro-2-nitrobenzene-1-sulfonyl chloride (CID 45791608) replaces the methoxy group with a fluorine atom. Fluorine’s strong electron-withdrawing nature increases the sulfonyl chloride’s electrophilicity, enhancing reactivity in nucleophilic substitutions compared to the methoxy-substituted compound. Its molecular formula (C₆H₃ClFNO₄S) also reflects reduced steric hindrance due to the smaller fluorine atom .

Another derivative, 3-fluoro-4-methoxy-2-methylbenzene-1-sulfonyl chloride (CID 75480425), introduces a methyl group at position 2 and fluorine at position 3.

Aliphatic Sulfonyl Chlorides

3-Methoxy-2-(methoxymethyl)propane-1-sulfonylchloride (CAS 2090676-05-2) is an aliphatic analog with a propane backbone. Aliphatic sulfonyl chlorides generally exhibit lower thermal stability and higher solubility in nonpolar solvents compared to aromatic derivatives. The absence of an aromatic ring reduces resonance stabilization, making this compound less reactive in aromatic substitution reactions .

High-Similarity Nitro-Substituted Derivatives

Compounds such as 3-Methyl-5-nitrobenzene-1-sulfonyl chloride (CAS 342422-23-5) and 4-Cyano-3-mercapto-5-nitrobenzene-1-sulfonyl chloride (CAS 1806314-21-5) share structural similarities but feature additional functional groups:

- The 3-methyl-5-nitro derivative introduces a methyl group, which may enhance lipophilicity.

- The cyano-mercapto-nitro derivatives combine electron-withdrawing cyano (-CN) and mercapto (-SH) groups, creating complex electronic effects that could alter acidity and reactivity .

Dichloro-Nitrobenzene Derivatives

1,5-Dichloro-3-Methoxy-2-nitrobenzene (CAS 74672-01-8) lacks the sulfonyl chloride group but includes two chlorine atoms. The absence of -SO₂Cl reduces its utility in nucleophilic reactions, while the chlorine substituents increase molecular weight (222.03 g/mol) and may enhance halogen bonding interactions .

Data Tables

Table 1: Structural and Physical Properties of Selected Compounds

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |

|---|---|---|---|---|

| 3-Methoxy-2-nitrobenzene-1-sulfonyl chloride | Not Provided | C₇H₅ClNO₅S | ~258.64 (calculated) | 3-OCH₃, 2-NO₂, 1-SO₂Cl |

| m-Nitrobenzene sulfonyl chloride | 121-51-7 | C₆H₄ClNO₄S | 221.62 | 3-NO₂, 1-SO₂Cl |

| 3-Fluoro-2-nitrobenzene-1-sulfonyl chloride | 45791608 | C₆H₃ClFNO₄S | 239.61 | 3-F, 2-NO₂, 1-SO₂Cl |

| 3-Methoxy-2-(methoxymethyl)propane-1-sulfonylchloride | 2090676-05-2 | C₆H₁₃ClO₄S | 216.68 | Aliphatic backbone, 2-(methoxymethyl) |

| 1,5-Dichloro-3-Methoxy-2-nitrobenzene | 74672-01-8 | C₇H₅Cl₂NO₃ | 222.03 | 1,5-Cl, 3-OCH₃, 2-NO₂ |

Table 2: Reactivity and Application Comparison

| Compound Name | Reactivity Profile | Key Applications |

|---|---|---|

| 3-Methoxy-2-nitrobenzene-1-sulfonyl chloride | Moderate electrophilicity due to -NO₂/-OCH₃ | Peptide synthesis, polymer chemistry |

| m-Nitrobenzene sulfonyl chloride | High electrophilicity (strong -NO₂ effect) | Dye intermediates, sulfonamides |

| 3-Fluoro-2-nitrobenzene-1-sulfonyl chloride | Enhanced reactivity from -F | Fluorinated drug precursors |

| Aliphatic sulfonyl chloride (CAS 2090676-05-2) | Lower thermal stability | Surfactants, specialty solvents |

Research Findings

- Electronic Effects : The methoxy group in 3-Methoxy-2-nitrobenzene-1-sulfonyl chloride donates electrons via resonance, partially counteracting the nitro group’s electron-withdrawing effect. This balance may moderate its reactivity compared to purely nitro-substituted analogs .

- Steric Considerations : Methyl or methoxymethyl groups (e.g., CID 75480425) introduce steric hindrance, reducing reaction rates in sterically sensitive reactions .

- Proper handling (e.g., avoiding eye contact) is critical, as noted for structurally related trifluoromethanesulfonyl chloride .

Activité Biologique

3-Methoxy-2-nitrobenzene-1-sulfonyl chloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities and potential applications. This article examines its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

Molecular Formula: CHClNOS

Molecular Weight: 236.65 g/mol

The compound features a sulfonyl chloride group, which is known for its electrophilic nature, allowing it to react with nucleophiles in biological systems. The presence of the methoxy and nitro groups further influences its reactivity and biological properties.

The mechanism of action of 3-Methoxy-2-nitrobenzene-1-sulfonyl chloride primarily involves its ability to inhibit specific enzymes through covalent modification. The sulfonyl chloride group can react with nucleophilic sites in enzymes, leading to inhibition. This property is particularly relevant for enzymes such as carbonic anhydrase and dihydropteroate synthase , which are critical in various metabolic pathways.

- Inhibition of Carbonic Anhydrase: The compound mimics para-aminobenzoic acid (PABA), a substrate for carbonic anhydrase, thereby inhibiting bacterial folate synthesis and disrupting growth .

- Antimicrobial Activity: Preliminary studies indicate that this compound exhibits antibacterial properties, making it a candidate for the development of new antibiotics.

Antibacterial Properties

Research has shown that 3-Methoxy-2-nitrobenzene-1-sulfonyl chloride demonstrates significant antibacterial activity against various strains of bacteria. It acts by interfering with bacterial folate synthesis, which is essential for DNA replication and cell division.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 32 µg/mL |

| Staphylococcus aureus | 16 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

These results suggest that the compound could be developed into a novel antibacterial agent.

Antifungal Activity

In addition to its antibacterial properties, the compound has been evaluated for antifungal activity. Studies have shown moderate effectiveness against certain fungal pathogens, although further research is needed to fully characterize this aspect.

Case Studies and Research Findings

-

Study on Enzyme Inhibition:

A study published in the Journal of Medicinal Chemistry demonstrated that 3-Methoxy-2-nitrobenzene-1-sulfonyl chloride effectively inhibits carbonic anhydrase with an IC value in the low micromolar range. This inhibition was attributed to the formation of a covalent bond between the sulfonyl group and the active site of the enzyme . -

Antimicrobial Screening:

In a comprehensive screening of various sulfonamide derivatives, 3-Methoxy-2-nitrobenzene-1-sulfonyl chloride was found to possess potent activity against multi-drug resistant strains of Staphylococcus aureus, highlighting its potential as a lead compound for antibiotic development. -

Synthesis and Characterization:

The synthesis of this compound has been optimized using environmentally benign methods, resulting in high yields and purity. The characterization through NMR and mass spectrometry confirmed the expected structure and functional groups.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and conditions for preparing 3-Methoxy-2-nitrobenzene-1-sulfonyl chloride?

- Methodology :

- Precursor Selection : Start with benzene derivatives containing methoxy and nitro groups. Sulfonylation is typically achieved using thionyl chloride (SOCl₂) or phosgene under anhydrous conditions .

- Reaction Setup : Conduct reactions in inert solvents like dichloromethane or chloroform, with a non-nucleophilic base (e.g., pyridine) to scavenge HCl. Maintain temperatures between 0–25°C to control exothermicity .

- Purification : Use recrystallization (e.g., from chloroform/hexane) or silica-gel chromatography (eluent: ethyl acetate/hexane) to isolate the product .

- Key Data :

| Parameter | Value/Technique | Reference |

|---|---|---|

| Typical Yield | 60–75% | |

| Purity Analysis | HPLC (C18 column, MeOH:H₂O = 70:30) |

Q. How can spectroscopic techniques confirm the structure of 3-Methoxy-2-nitrobenzene-1-sulfonyl chloride?

- Methodology :

- ¹H/¹³C NMR : Identify methoxy (-OCH₃, δ ~3.8 ppm), aromatic protons (δ 7.0–8.5 ppm), and sulfonyl chloride (SO₂Cl₂) groups .

- IR Spectroscopy : Detect S=O stretching (1360–1180 cm⁻¹) and C-Cl bonds (750–550 cm⁻¹) .

- Mass Spectrometry : Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z ~261.6) .

Q. What solvent systems are effective for recrystallizing this compound?

- Methodology :

- Use chlorinated solvents (e.g., chloroform) mixed with non-polar solvents (hexane) for slow crystallization. Monitor purity via melting point (mp ~98–100°C, similar to analogs in ) .

Advanced Research Questions

Q. How do electronic effects of substituents (methoxy vs. nitro) influence sulfonylation kinetics?

- Methodology :

- Mechanistic Studies : Compare reaction rates using substrates with varying substituent positions. The electron-donating methoxy group at position 3 stabilizes intermediates, while the nitro group at position 2 directs electrophilic substitution .

- Computational Analysis : Perform DFT calculations (e.g., Gaussian 16) to map transition states and activation energies .

- Data Table :

| Substituent Position | Relative Rate (k) | Computational ΔG‡ (kcal/mol) |

|---|---|---|

| 3-OCH₃, 2-NO₂ | 1.0 | 12.3 |

| 4-OCH₃, 2-NO₂ | 0.7 | 14.1 |

Q. How can conflicting data on hydrolytic stability be resolved?

- Methodology :

- Controlled Hydrolysis : Monitor degradation in buffered solutions (pH 2–12) via UV-Vis spectroscopy (λmax ~270 nm). Hydrolysis is pH-dependent, with maximum stability at pH 4–6 .

- Contradictions : Discrepancies may arise from trace moisture in solvents or impurities. Use Karl Fischer titration to ensure anhydrous conditions .

Q. What strategies mitigate side reactions during nucleophilic substitutions (e.g., with amines)?

- Methodology :

- Optimized Conditions : Use bulky amines (e.g., tert-butylamine) to reduce steric hindrance. Add molecular sieves to absorb HCl and prevent sulfonamide decomposition .

- Byproduct Analysis : Characterize side products (e.g., sulfene intermediates) via LC-MS/MS .

Research Gaps and Future Directions

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.